

# methacholine chloride chemical properties and synthesis

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# Methacholine Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Methacholine** chloride is a parasympathomimetic bronchoconstrictor agent widely utilized as a diagnostic tool for bronchial airway hyperreactivity, a key characteristic of asthma.[1][2] As a synthetic analog of acetylcholine, it functions as a non-selective muscarinic receptor agonist, with a higher resistance to hydrolysis by acetylcholinesterase, resulting in a more prolonged action.[1][3][4] This technical guide provides an in-depth overview of the chemical properties, synthesis, and mechanism of action of **methacholine** chloride, tailored for professionals in research and drug development. It includes detailed experimental protocols for its analysis and a summary of its key quantitative data.

## **Chemical Properties**

**Methacholine** chloride is a quaternary ammonium compound.[5] It presents as colorless or white, very deliquescent crystals or a white crystalline powder.[6][7] Due to its hygroscopic nature, it must be handled and stored in a dry atmosphere.[6][8]

#### **Identification and Structure**



Property	Data	Reference
IUPAC Name	2-(Acetyloxy)-N,N,N- trimethylpropan-1-aminium chloride	[3][5][7]
Synonyms	Acetyl-β-methylcholine chloride, (2- Acetoxypropyl)trimethylammon ium chloride	[9][10]
CAS Number	62-51-1	[5][7]
Chemical Formula	C8H18CINO2	[5][11][12]
Molecular Weight	195.69 g/mol	[5][11][12][13]
SMILES	CC(CINVALID-LINK (C)C)OC(=O)C.[CI-]	[5]

### **Physicochemical Data**

A summary of the key physicochemical properties of **methacholine** chloride is presented below.

Property	Value	Reference
Melting Point	170-173 °C	[6][7][11][14][15]
Solubility	Freely soluble in water, alcohol, and chloroform. Insoluble in ether.	[6][7]
Appearance	White to off-white crystalline powder, hygroscopic needles.	[7][8]

#### **Stability**

The stability of **methacholine** chloride solutions is a critical factor in its clinical and research applications. Solutions have been shown to degrade over time, with the rate of degradation



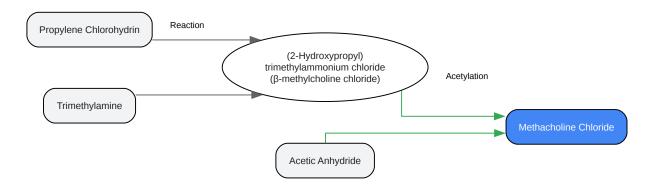
influenced by concentration, solvent, and temperature.[16][17]

- Concentration: Methacholine chloride is generally more stable at higher concentrations.[16]
  [17]
- Solvent: Stability can differ when dissolved in phosphate-buffered saline (PBS) versus 0.9% sodium chloride (NaCl).[16][17] For instance, at 0.39 g/L, solutions in PBS stored at room temperature degrade significantly faster than those in NaCl.[16][17]
- Temperature: Refrigerated or frozen solutions exhibit greater stability compared to those stored at room temperature.[16][18][19][20] Some studies indicate that solutions stored at 4°C can be stable for up to 4-5 months with less than 10% degradation.[18][19][20]
- pH: The pH of the solution also plays a role, with solutions in NaCl being more acidic than those in PBS.[16][17]
- Light Exposure: Exposure to light does not appear to have a significant effect on the degradation rate.[16]

#### **Synthesis of Methacholine Chloride**

The synthesis of **methacholine** chloride is typically achieved through a two-step process. The general scheme involves the formation of a choline analog followed by its esterification.

#### **Synthesis Workflow**



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Caption: General synthesis workflow for **methacholine** chloride.

#### **Experimental Protocol (General Method)**

This protocol is based on the general chemical transformations reported for the synthesis of **methacholine** chloride.[12]

Step 1: Synthesis of (2-Hydroxypropyl)trimethylammonium chloride (β-methylcholine chloride)

- React propylene chlorohydrin with trimethylamine.
- This reaction leads to the formation of the quaternary ammonium salt, (2-hydroxypropyl)trimethylammonium chloride.

Step 2: Acetylation of β-methylcholine chloride

- The intermediate from Step 1, β-methylcholine chloride, is then reacted with an excess of acetic anhydride.[20]
- The reaction mixture is typically heated (e.g., at 100-110 °C) for several hours to drive the acetylation.[20]
- Following the reaction, the product, acetyl β-methylcholine chloride (**methacholine** chloride), is precipitated. This can be achieved by adding a non-solvent such as dry ether.[20]
- The resulting white, hygroscopic solid is collected and dried.

Purification: A common purification method involves recrystallization. For instance, a crude product can be dissolved in a minimal amount of a suitable solvent like ethanol with heating, followed by the addition of an anti-solvent like ethyl acetate to induce crystallization upon cooling.[7]

## Mechanism of Action: Muscarinic Receptor Signaling

**Methacholine** chloride exerts its physiological effects by acting as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs).[21][22] In the airways, its primary action is on

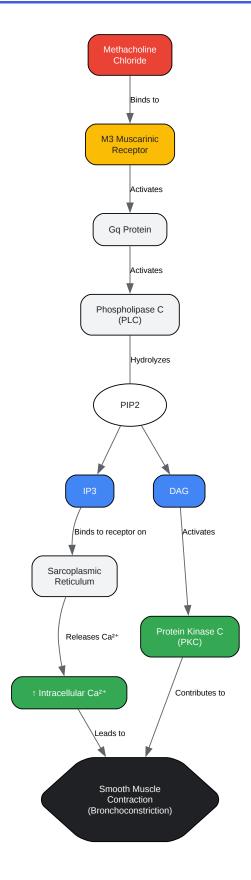


the M3 muscarinic receptors located on airway smooth muscle cells, leading to bronchoconstriction.[13][23]

The signaling cascade initiated by **methacholine** binding to the M3 receptor is a classic G-protein coupled receptor (GPCR) pathway involving the Gq alpha subunit.[17][18]

### **M3 Receptor Signaling Pathway**





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Caption: M3 muscarinic receptor signaling pathway in airway smooth muscle.



This pathway proceeds as follows:

- Receptor Binding: Methacholine binds to the M3 muscarinic receptor on the surface of airway smooth muscle cells.[17][18]
- G-Protein Activation: This binding event activates the associated heterotrimeric G-protein, specifically the Gq alpha subunit.[17][18]
- PLC Activation: The activated Gq subunit stimulates the enzyme phospholipase C (PLC).[17]
  [18]
- Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17][18]
- Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca<sup>2+</sup>) into the cytoplasm.
   [17][18]
- PKC Activation: DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca<sup>2+</sup>, activates Protein Kinase C (PKC).[17]
- Muscle Contraction: The elevated intracellular Ca<sup>2+</sup> concentration is the primary trigger for smooth muscle contraction. It binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates myosin light chains, enabling cross-bridge cycling with actin filaments and resulting in muscle contraction, observed as bronchoconstriction.[17] PKC also contributes to the contractile response.

### **Analytical and Quality Control Protocols**

Accurate quantification and purity assessment of **methacholine** chloride are essential for its use in clinical diagnostics and research.

## Ion Chromatography (IC) for Assay and Impurity Profiling



Ion chromatography is a robust method for determining the concentration of **methacholine** chloride and identifying potential impurities such as acetylcholine and the hydrolysis product,  $\beta$ -methylcholine.

#### Experimental Protocol - Ion Chromatography

- Instrumentation: A reagent-free ion chromatography (RFIC) system equipped with a suppressed conductivity detector is recommended.
- Sample Preparation:
  - For Assay: Accurately prepare a stock solution of methacholine chloride (e.g., 25 g/L) in
    0.9% sodium chloride. Dilute this solution 1000-fold with deionized water to bring it into the calibration range (e.g., 5-50 mg/L).[6]
  - For Impurities: Dilute the stock solution 100-fold with deionized water.
- Chromatographic Conditions (Cation Analysis):
  - Analytical Column: A cation-exchange column suitable for separating choline and its analogs (e.g., Dionex IonPac CS17).
  - Guard Column: A corresponding guard column (e.g., Dionex IonPac CG17).
  - Eluent: Methanesulfonic acid (MSA) gradient, generated electrolytically.
  - Flow Rate: As per column manufacturer's recommendation.
  - Detection: Suppressed conductivity.
- System Suitability: The system suitability should be verified using a standard containing methacholine chloride, acetylcholine chloride, and β-methylcholine chloride to ensure adequate resolution between the peaks.
- Quantification: Calculate the concentration of methacholine chloride and impurities by comparing peak areas from the sample chromatograms to those of a calibration curve generated from certified reference standards.



#### **Colorimetric Assay**

A colorimetric method based on the formation of a hydroxamic acid-iron complex can also be used for stability studies.

Experimental Protocol - Colorimetric Assay

- Principle: This assay is based on the reaction of the ester group of **methacholine** with hydroxylamine in an alkaline solution to form a hydroxamic acid. The hydroxamic acid then reacts with ferric ions in an acidic solution to produce a colored complex.
- Procedure Outline:
  - Mix the **methacholine** chloride sample with an alkaline hydroxylamine solution.
  - Allow the reaction to proceed to form the hydroxamic acid.
  - Acidify the solution and add a ferric chloride solution.
  - Measure the absorbance of the resulting colored complex.
- Detection: The absorbance is typically measured spectrophotometrically at a wavelength of approximately 530 nm.[22] The intensity of the color is directly proportional to the methacholine chloride concentration.

#### **Pharmacopeial Identification Tests (USP)**

The United States Pharmacopeia (USP) provides several identification tests for **methacholine** chloride.[13]

- Test A (Precipitation): Formation of small rhombohedric plates that melt between 220-225 °C upon addition of platinic chloride TS to an aqueous solution.[13]
- Test B (Odor of Ethyl Acetate): Gentle heating of a solution with alcohol and sulfuric acid produces the characteristic odor of ethyl acetate.[13]
- Test C (Odor of Trimethylamine): Gentle heating of a solution with potassium hydroxide produces the fishy odor of trimethylamine.[13]



Test D (Chloride Test): An aqueous solution responds to standard tests for the chloride ion.
 [13]

Assay (Titration - USP): **Methacholine** chloride can be assayed by non-aqueous titration. The sample is dissolved in glacial acetic acid with mercuric acetate TS, and titrated with 0.1 N perchloric acid, using crystal violet TS as an indicator.[13]

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